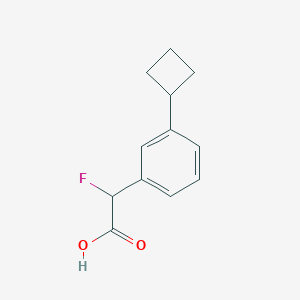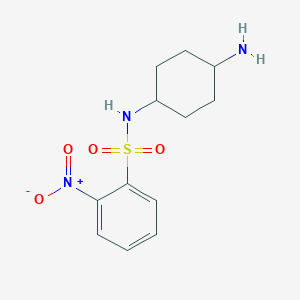
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features a cyclohexylamine group attached to a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the nitration and sulfonation processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form corresponding oximes or nitroso derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(4-Aminocyclohexyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oximes or nitroso derivatives.
Scientific Research Applications
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein Binding: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Signal Transduction Pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
β-(trans-4-Aminocyclohexyl)propionic acid: Contains a propionic acid moiety instead of a benzene sulfonamide group.
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide derivatives: Various derivatives with different substituents on the benzene ring or cyclohexyl group.
Uniqueness
This compound is unique due to its combination of a cyclohexylamine group with a nitrobenzene sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2 |
InChI Key |
VRDNQBUFINZSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


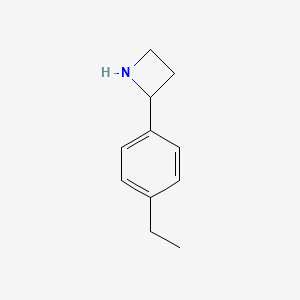


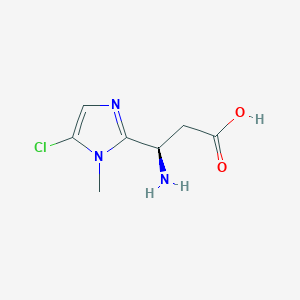
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)

amine](/img/structure/B15274342.png)
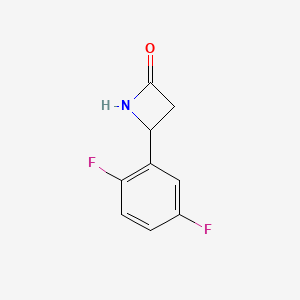
amine](/img/structure/B15274363.png)

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
